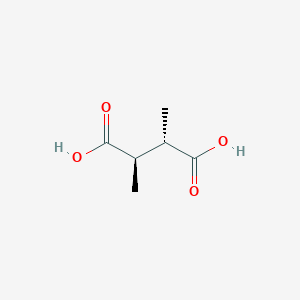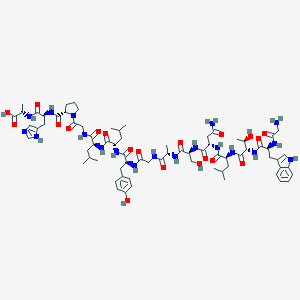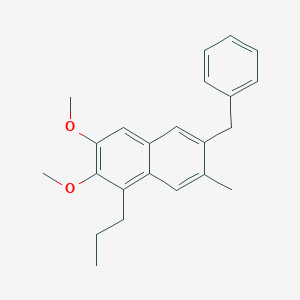![molecular formula C21H29NS B049031 1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane CAS No. 121219-38-3](/img/structure/B49031.png)
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane, commonly known as HBC, is a compound that has gained significant attention in scientific research due to its unique properties. HBC is a bicyclic octane derivative that contains an isothiocyanate group, which makes it a versatile molecule for various applications. In
科学的研究の応用
HBC has been extensively studied for its applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of thiol-containing molecules in biological systems. HBC has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells with light. Additionally, HBC has been used as a building block for the synthesis of other compounds with potential applications in materials science, organic electronics, and drug discovery.
作用機序
The isothiocyanate group in HBC is responsible for its unique properties. It can react with thiol-containing molecules, such as cysteine and glutathione, to form stable adducts. This reaction can be used to detect thiol-containing molecules in biological systems. The isothiocyanate group can also undergo a photochemical reaction upon exposure to light, leading to the formation of reactive oxygen species. This property makes HBC a promising candidate for photodynamic therapy.
生化学的および生理学的効果
HBC has been shown to be non-toxic and non-cytotoxic in various in vitro and in vivo studies. It does not induce significant changes in the cellular morphology or viability of cells. However, HBC can affect the cellular redox state by depleting the levels of intracellular glutathione. This effect can be exploited for the selective killing of cancer cells in photodynamic therapy.
実験室実験の利点と制限
HBC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable and can be stored for long periods without degradation. However, HBC has some limitations. It is not soluble in water, which can limit its applications in biological systems. It also has a low quantum yield, which can affect its sensitivity as a fluorescent probe.
将来の方向性
There are several future directions for the research on HBC. One potential direction is the development of HBC-based materials for organic electronics, such as organic light-emitting diodes and solar cells. Another direction is the synthesis of HBC derivatives with improved properties, such as higher quantum yield and water solubility. HBC can also be used as a tool for the study of thiol-containing molecules in biological systems. Finally, the potential of HBC for photodynamic therapy can be further explored by testing its efficacy in animal models of cancer.
Conclusion:
In conclusion, 1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane is a versatile compound with unique properties that make it a promising candidate for various applications in scientific research. Its synthesis method is straightforward, and it has been extensively studied for its applications in materials science, organic electronics, and drug discovery. HBC has also shown potential as a fluorescent probe for the detection of thiol-containing molecules and as a photosensitizer for photodynamic therapy. While HBC has some limitations, its future directions are promising, and further research can lead to the development of new materials and therapies with significant applications in various fields.
合成法
The synthesis of HBC involves the reaction between 4-isothiocyanatophenylacetonitrile and 1-bromo-3-hexylbicyclo[2.2.2]octane in the presence of a base. The reaction results in the formation of HBC as a white solid with a yield of 70-80%. The purity of the product can be improved by recrystallization.
特性
CAS番号 |
121219-38-3 |
|---|---|
製品名 |
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane |
分子式 |
C21H29NS |
分子量 |
327.5 g/mol |
IUPAC名 |
1-hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H29NS/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-6-8-19(9-7-18)22-17-23/h6-9H,2-5,10-16H2,1H3 |
InChIキー |
QFAIJDOQNIKXJY-UHFFFAOYSA-N |
SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
正規SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



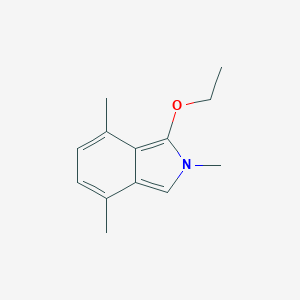
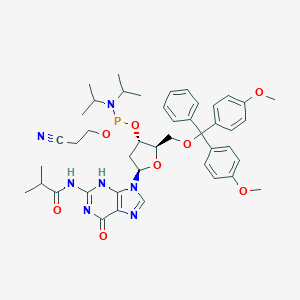
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
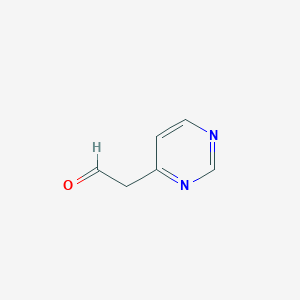
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
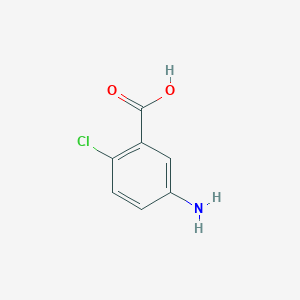
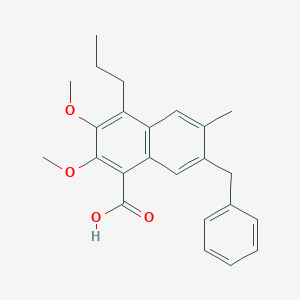
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
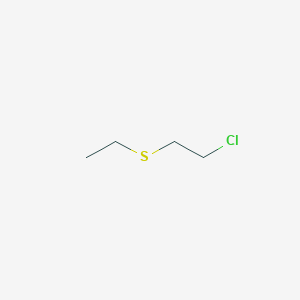
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
